molecular formula C18H18N4O4S3 B2900354 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 895440-83-2

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2900354
CAS No.: 895440-83-2
M. Wt: 450.55
InChI Key: LRULTOUYNSUDFY-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and a sulfonamide group

Mechanism of Action

Target of Action

The compound, also known as N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide, is a derivative of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles are known for their diverse biological activity, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity . and PLC-γ2, which are involved in various biological processes.

Mode of Action

Similar 1,2,4-triazole derivatives have been reported to bind to the iron in the heme moiety of cyp-450, with phenyl moieties having a key interaction in the active site of the enzyme . This interaction can inhibit the enzyme’s activity, leading to various downstream effects.

Biochemical Pathways

Based on the reported targets of similar compounds, it can be inferred that this compound may affect pathways involving aromatase or plc-γ2 . Aromatase is involved in the biosynthesis of estrogens, while PLC-γ2 plays a role in intracellular signal transduction.

Pharmacokinetics

The ability of similar 1,2,4-triazole derivatives to form hydrogen bonds has been reported to improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Thiazolo[3,2-b][1,2,4]triazoles, to which this compound belongs, have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and g-quadruplex stabilizing activity . These effects suggest that the compound may have a broad range of impacts at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved through the reaction of a thiourea derivative with an α-haloketone under acidic or basic conditions.

    Introduction of the Triazole Ring: The thiazole intermediate is then subjected to a cyclization reaction with a hydrazine derivative to form the triazole ring. This step may require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the appropriate dimethoxyphenyl halide reacts with the triazole-thiazole intermediate.

    Formation of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
  • N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-sulfonamide

Uniqueness

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and triazole rings, along with the sulfonamide group, allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c1-25-14-6-5-12(10-15(14)26-2)17-20-18-22(21-17)13(11-28-18)7-8-19-29(23,24)16-4-3-9-27-16/h3-6,9-11,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRULTOUYNSUDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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